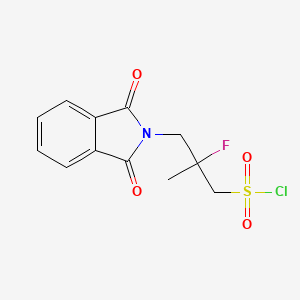

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has a CAS Number of 1823800-21-0 and a molecular weight of 256.69 . Another related compound, “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide”, has a CAS Number of 57001-43-1 and a molecular weight of 234.28 .

Molecular Structure Analysis

The InChI code for “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is 1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is a powder at room temperature . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has a melting point of 186-188°C .Applications De Recherche Scientifique

Sulfonyl Chlorides as Protecting and Activating Agents

Sulfonyl chlorides, similar in functionality to the compound , are utilized extensively in organic synthesis. For example, the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines demonstrates the utility of sulfonyl chlorides in amine protection and activation. This compound facilitates the sulfonation of primary and secondary amines, showcasing the sulfonyl group's ability to serve as a protecting and activating group under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Radiolabeling for Imaging

Sulfonyl chlorides have found applications in radiolabeling, which is critical in the development of diagnostic and therapeutic agents in nuclear medicine. The use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabeling of amines underlines its significance in creating imaging agents for positron emission tomography (PET). This method facilitates the labeling of various amines, highlighting the adaptability and efficiency of sulfonyl chlorides in synthesizing compounds relevant to medical imaging (Löser et al., 2013).

Solid-Phase Synthesis

The versatility of sulfonyl chlorides extends to solid-phase synthesis, where they enable the synthesis of complex organic molecules. An example is the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, using polymer-supported sulfonyl chloride. This approach demonstrates the utility of sulfonyl chlorides in facilitating reactions that lead to heterocyclic compounds with potential biological activity (Holte et al., 1998).

Enantioselective Synthesis

In the realm of enantioselective synthesis, compounds featuring sulfonyl chloride functionalities are instrumental in the development of chiral molecules with significant biological properties. The synthesis of 3-fully substituted 3-fluorooxindoles, containing a benzo-fused sulfamidate subunit through highly enantioselective Mannich-type reactions, exemplifies the role of sulfonyl chloride derivatives in constructing molecules with precise stereochemical configurations (Jian-bo Zhao et al., 2019).

Safety and Hazards

“3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has similar hazard statements .

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO4S/c1-12(14,7-20(13,18)19)6-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKNZVGHKDRNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)